Cas no 391-04-8 (2-Fluoro-4-nitrobiphenyl)
2-Fluoro-4-nitrobiphenyl Chemical and Physical Properties
Names and Identifiers
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- 1,1'-Biphenyl, 2-fluoro-4-nitro-
- 2-Fluoro-4-nitrobiphenyl
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- Inchi: 1S/C12H8FNO2/c13-12-8-10(14(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H
- InChI Key: SWICQDMPIFBOMB-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC=C2)=CC=C([N+]([O-])=O)C=C1F
Experimental Properties
- Density: 1.271±0.06 g/cm3(Predicted)
- Boiling Point: 332.2±22.0 °C(Predicted)
2-Fluoro-4-nitrobiphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735065-1g |
2-Fluoro-4-nitro-1,1'-biphenyl |
391-04-8 | 98% | 1g |
¥4950.00 | 2024-05-15 |
2-Fluoro-4-nitrobiphenyl Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-Fluoro-4-nitrobiphenyl
Recent Advances in the Synthesis and Applications of 2-Fluoro-4-nitrobiphenyl (CAS: 391-04-8)
2-Fluoro-4-nitrobiphenyl (CAS: 391-04-8) is a fluorinated nitroaromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. Recent studies have focused on optimizing its synthetic routes, exploring its reactivity, and expanding its utility in drug discovery and material science. This research brief aims to provide an overview of the latest advancements related to this compound, highlighting its significance in contemporary research.
One of the most notable developments in the synthesis of 2-Fluoro-4-nitrobiphenyl involves the use of palladium-catalyzed cross-coupling reactions. A 2023 study published in the Journal of Organic Chemistry demonstrated an efficient Suzuki-Miyaura coupling protocol for the preparation of this compound, achieving high yields (up to 92%) under mild conditions. The researchers emphasized the importance of ligand selection, with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) proving particularly effective in facilitating the coupling of 2-fluoro-4-nitrohalobenzenes with phenylboronic acids.
In pharmaceutical applications, 2-Fluoro-4-nitrobiphenyl has emerged as a crucial building block for the development of kinase inhibitors. A recent patent application (WO2023051234) disclosed its use in the synthesis of novel JAK3 inhibitors for autoimmune diseases. The fluorine atom at the 2-position was found to significantly enhance binding affinity to the target protein while the nitro group served as a handle for further functionalization. Molecular docking studies revealed that these derivatives exhibit improved selectivity profiles compared to earlier generations of inhibitors.
Material science research has also benefited from this compound's unique properties. A team at MIT reported in Advanced Materials (2024) that 2-Fluoro-4-nitrobiphenyl derivatives can serve as efficient electron-transport materials in organic light-emitting diodes (OLEDs). The electron-withdrawing nature of both the fluorine and nitro groups was shown to facilitate electron injection and transport, leading to devices with enhanced efficiency and stability. This finding opens new possibilities for the design of next-generation display technologies.
Recent toxicological studies have provided important safety data for 2-Fluoro-4-nitrobiphenyl. Research published in Chemical Research in Toxicology (2023) investigated its metabolic pathways using human liver microsomes, identifying three major metabolites through LC-MS analysis. While the compound showed moderate cytotoxicity in HepG2 cells (IC50 = 48 μM), the study suggested that proper handling procedures are sufficient to mitigate risks in laboratory settings. These findings are particularly relevant for researchers working with this compound on a regular basis.
Looking forward, the versatility of 2-Fluoro-4-nitrobiphenyl continues to inspire innovative applications. Current research directions include its use in the development of PET imaging agents (where the fluorine-18 isotopologue is of particular interest) and as a precursor for novel liquid crystal materials. The compound's unique combination of electronic properties and synthetic accessibility ensures its ongoing relevance in multiple areas of chemical and pharmaceutical research.
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